molecular formula C32H47F5O3S B12435686 Fulvestrant (S enantiomer)

Fulvestrant (S enantiomer)

Cat. No.: B12435686
M. Wt: 606.8 g/mol
InChI Key: VWUXBMIQPBEWFH-GXZKXCMSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fulvestrant (S enantiomer) involves multiple steps, starting from the core steroid structureThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired functional groups .

Industrial Production Methods

Industrial production of Fulvestrant (S enantiomer) follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is formulated as an oil-based injection for intramuscular administration .

Chemical Reactions Analysis

Types of Reactions

Fulvestrant (S enantiomer) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced alcohols, and substituted fluorinated compounds .

Scientific Research Applications

Fulvestrant (S enantiomer) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of SERDs and their interactions with estrogen receptors.

    Biology: Investigated for its effects on cellular signaling pathways and receptor dynamics.

    Medicine: Extensively used in clinical trials for breast cancer treatment, often in combination with other therapies like cyclin-dependent kinase inhibitors.

    Industry: Employed in the development of new SERDs and related compounds for therapeutic use.

Mechanism of Action

Fulvestrant (S enantiomer) exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating them. The molecular targets include the estrogen receptor alpha (ERα), and the pathways involved are primarily related to estrogen signaling and receptor-mediated transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fulvestrant (S enantiomer) is unique in its ability to completely degrade the estrogen receptor, unlike SERMs like Tamoxifen, which only block the receptor. This complete degradation leads to a more effective inhibition of estrogen signaling, making Fulvestrant (S enantiomer) a valuable option for patients who have developed resistance to other endocrine therapies .

Properties

Molecular Formula

C32H47F5O3S

Molecular Weight

606.8 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41+/m1/s1

InChI Key

VWUXBMIQPBEWFH-GXZKXCMSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@](=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Origin of Product

United States

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